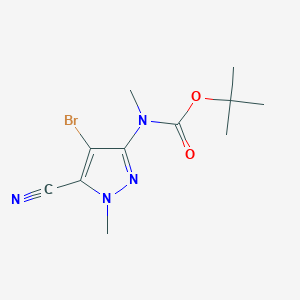

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including the anticancer prescription drug Lorlatinib . This compound is characterized by its complex structure, which includes a pyrazole ring substituted with bromine, cyano, and carbamate groups.

Méthodes De Préparation

The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and cyano groups. The final step involves the formation of the carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, in anticancer therapies. Pyrazoles are known to exhibit inhibitory effects on various cancer cell lines due to their ability to interfere with cellular signaling pathways.

A notable case study demonstrated that compounds with similar structural features inhibited CDK9-mediated transcription, which is crucial for cancer cell proliferation. The presence of the bromo and cyano groups enhances the compound's binding affinity to target proteins, potentially leading to effective therapeutic agents against cancer .

2.2 Anti-inflammatory Properties

The pyrazole scaffold has also been associated with anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. The compound's ability to interact with specific enzymes involved in inflammation makes it a candidate for further exploration in this domain .

Agrochemical Applications

3.1 Pesticide Development

The unique structural components of this compound suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The cyano group can enhance the lipophilicity of the molecule, improving its penetration into plant systems.

A study focusing on similar pyrazole derivatives showed promising results in pest control efficacy, indicating that modifications to this compound could yield effective agricultural chemicals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring: Utilizing starting materials such as hydrazine derivatives.

- Introduction of Functional Groups: The bromine and cyano groups are incorporated through electrophilic substitution reactions.

- Carbamate Formation: The final step involves reacting the pyrazole derivative with tert-butyl isocyanate to form the carbamate linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. In the case of Lorlatinib, the compound inhibits the activity of anaplastic lymphoma kinase (ALK), a protein involved in the growth and spread of cancer cells. By inhibiting ALK, the compound helps to reduce the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the bromine atom.

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the cyano group.

The presence of the bromine and cyano groups in this compound makes it unique and contributes to its specific chemical and biological properties .

Activité Biologique

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, with the CAS number 1454848-24-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C12H17BrN4O2

- Molecular Weight : 329.19 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine and cyano group, contributing to its reactivity and biological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. The presence of the cyano group has been linked to enhanced antifungal activity against various pathogens.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12.5 | Fusarium oxysporum |

| Miconazole (control) | 25 | Fusarium oxysporum |

The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, comparable to the standard antifungal drug miconazole, which had an MIC of 25 µg/mL .

The mechanism underlying the antifungal activity is believed to involve interference with fungal cell wall synthesis and disruption of membrane integrity. The cyano group may enhance lipophilicity, allowing better penetration into fungal cells .

Study 1: Antifungal Efficacy

In a recent study published in MDPI, various pyrazole derivatives were screened for their antifungal activity. This compound was among the most active compounds tested against Fusarium oxysporum, showing significant growth inhibition at low concentrations .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives. It was found that modifications at the 4-position of the pyrazole ring, such as the presence of a bromine atom, significantly influenced biological activity. The study concluded that compounds with halogen and cyano substitutions exhibited enhanced antifungal properties compared to their unsubstituted counterparts .

Propriétés

IUPAC Name |

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFUEQYTJWJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.